molecular formula C10H14ClNO2 B2373230 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride CAS No. 1332765-89-5

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride

Cat. No. B2373230
CAS RN: 1332765-89-5
M. Wt: 215.68
InChI Key: JMWCGRVYIFAVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is a chemical compound used for research and development . It has a chemical formula of C10H13NO2・HCl and a molecular weight of 215.68 .


Molecular Structure Analysis

The linear formula for this compound is C10H13NO2・HCl . The InChI code is 1S/C10H13NO2.ClH/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H .

Scientific Research Applications

Chemical Synthesis and Biological Activity

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is involved in various chemical synthesis processes and shows potential biological activities. For instance, it participates in the synthesis of propionamides and exhibits weak antibacterial activity. This is demonstrated through the hydrolysis and acylation processes that lead to the synthesis of corresponding propionamides (Arutyunyan et al., 2014). Similarly, the compound is used in synthesizing propanaryl-amines, which, in their oxalates and hydrochloride forms, possess high antibacterial activity (Arutyunyan et al., 2017).

Chemical Reactivity and Mechanistic Insights

The compound shows a diverse range of reactivity, forming various chemical structures. For example, studies on its reactions with alicyclic amines have provided insights into the kinetics and mechanisms involved (Castro et al., 2001). Moreover, its involvement in the synthesis of organophosphorus compounds, and subsequent reactions leading to various heterocyclic systems, underlines its versatility in chemical synthesis (Moustafa & Mohamed, 2008).

Application in Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of N-aryl imines, where the presence of electron-donating substituents like 2-methoxy significantly impacts the enantioselectivities of the resulting amines (Mršić et al., 2009). This highlights its potential in creating biologically active molecules with specific chirality, which is crucial in pharmaceutical sciences.

Role in Polymer Synthesis and Material Science

In material science and polymer synthesis, 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride contributes to the creation of novel materials. For instance, its derivative has been used in preparing hydrogels through radiation-induced polymerization, resulting in polymers with enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015). Additionally, it plays a role in synthesizing lanthanide(III) complexes with antimicrobial properties (Gudasi et al., 2008), showcasing its utility in medicinal chemistry.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse cautiously with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-(2-methoxyphenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-5-3-2-4-8(9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWCGRVYIFAVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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